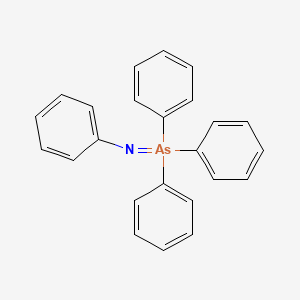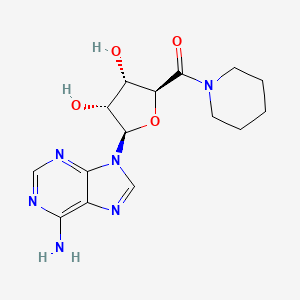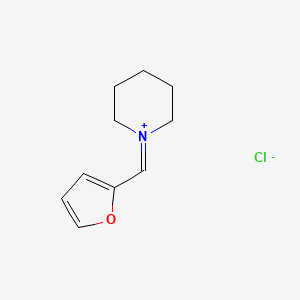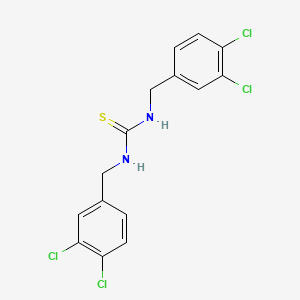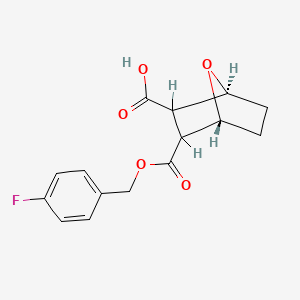
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester: is a complex organic compound that belongs to the class of oxabicycloheptane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant chemical stability and reactivity. The presence of the p-fluorobenzyl ester group further enhances its chemical properties, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester typically involves the Diels-Alder reaction. This reaction is a cycloaddition process between a furan and an olefinic or acetylenic dienophile. The reaction conditions often require a solvent such as toluene and a catalyst to facilitate the reaction. The resulting product is then subjected to esterification with p-fluorobenzyl alcohol to obtain the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the p-fluorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines, thiols, basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules and natural product analogues. Its unique structure allows for the creation of complex molecular architectures.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its bicyclic structure can mimic natural substrates, making it a valuable tool in enzyme kinetics studies.
Medicine: The compound has shown promise as an antitumor agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a potential candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and dyestuffs. Its stability and reactivity make it suitable for large-scale production processes.
Wirkmechanismus
The mechanism by which exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester exerts its effects is primarily through enzyme inhibition. The compound binds to the active site of the enzyme, preventing the natural substrate from accessing the site. This inhibition can occur through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets often include enzymes involved in metabolic pathways, such as kinases and proteases.
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo(2.2.1)heptane: A simpler analogue without the ester group, used in polymer synthesis.
exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride: Used as an intermediate in organic synthesis and as a potential antitumor agent.
1,4-Epoxycyclohexane: A related compound used in the synthesis of various organic molecules.
Uniqueness: The presence of the p-fluorobenzyl ester group in exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid p-fluorobenzyl ester imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity. These properties make it more versatile in chemical synthesis and more effective in biological applications compared to its simpler analogues.
Eigenschaften
CAS-Nummer |
30627-53-3 |
|---|---|
Molekularformel |
C15H15FO5 |
Molekulargewicht |
294.27 g/mol |
IUPAC-Name |
(1S,4R)-3-[(4-fluorophenyl)methoxycarbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H15FO5/c16-9-3-1-8(2-4-9)7-20-15(19)13-11-6-5-10(21-11)12(13)14(17)18/h1-4,10-13H,5-7H2,(H,17,18)/t10-,11+,12?,13?/m0/s1 |
InChI-Schlüssel |
XMXZJNFTOVRFDD-ZFDZMSFRSA-N |
Isomerische SMILES |
C1C[C@@H]2C(C([C@H]1O2)C(=O)O)C(=O)OCC3=CC=C(C=C3)F |
Kanonische SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)OCC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


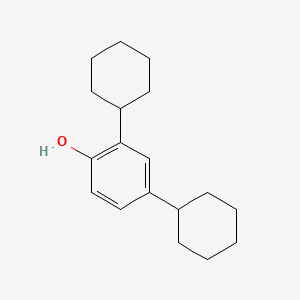
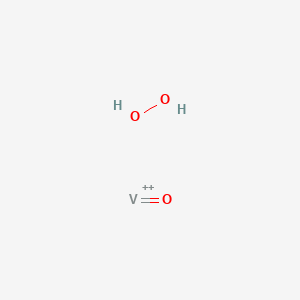
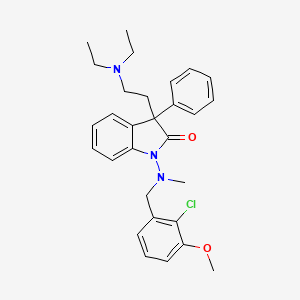

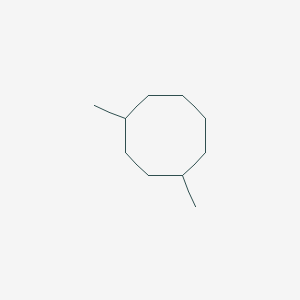
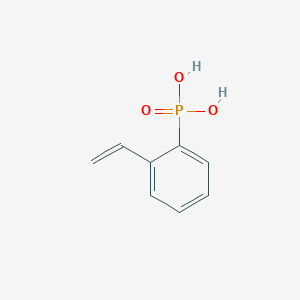
![2,3,4,5-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14690807.png)
